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molecular formula C9H8Cl2O2 B067310 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine CAS No. 175136-61-5

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Cat. No. B067310
M. Wt: 219.06 g/mol
InChI Key: VEWSVLVKOXZHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548548B2

Procedure details

To a solution of 2-nitrophenol (1.27 g, 9.13 mmol) in acetone (100 mL) was added solid potassium carbonate (1.27 g, 9.13 mmol) followed by 6-chloro-8-(chloromethyl)benzo-1,3-dioxan (1.0 g, 4.57 mmol) and the solution was refluxed for 16 hours. Solvent was evaporated and the residue was purified by column chromatography to give 1-[(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))methoxy]-2-nitrobenzene, a compound of formula (3).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[Cl:17][C:18]1[CH:19]=[C:20]([CH2:28]Cl)[C:21]2[O:26][CH2:25][O:24][CH2:23][C:22]=2[CH:27]=1>CC(C)=O>[Cl:17][C:18]1[CH:19]=[C:20]([CH2:28][O:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])[C:21]2[O:26][CH2:25][O:24][CH2:23][C:22]=2[CH:27]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
1.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C2=C(COCO2)C1)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=C(COCO2)C1)COC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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